molecular formula C10H18O3 B13174206 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid

Cat. No.: B13174206
M. Wt: 186.25 g/mol
InChI Key: FSYMAYCQNZNWCX-UHFFFAOYSA-N
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Description

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by a cyclohexane ring substituted with an ethyl group, a methoxy group, and a carboxylic acid group. It is known for its unique blend of reactivity and stability, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Methoxylation: The methoxy group is introduced through methylation reactions using methanol and a suitable catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure systems, and advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid is unique due to the presence of both an ethyl group and a methoxy group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-ethyl-1-methoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-3-8-4-6-10(13-2,7-5-8)9(11)12/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

FSYMAYCQNZNWCX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)OC

Origin of Product

United States

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